molecular formula C11H13ClO2 B3023670 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane CAS No. 40877-17-6

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Cat. No. B3023670
CAS RN: 40877-17-6
M. Wt: 212.67 g/mol
InChI Key: RQZYDAKGGBPTIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the functional groups present. The carbonyl group is polar and may participate in hydrogen bonding, while the chloro and methoxy groups may influence the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chloro group might be displaced in a nucleophilic substitution reaction, or the compound might participate in condensation reactions via the carbonyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane has drawn attention in drug research due to its potential pharmaceutical applications. Researchers explore its synthetic analogs and heteroannelated derivatives. These compounds can serve as building blocks for synthesizing related heterocycles, ranging from four-membered to seven-membered rings. Many of these derivatives exhibit unique biological activities .

Anti-Depressant Molecules

The synthesis of anti-depressant molecules often involves complex reactions. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane can be a precursor in such processes. For instance, it can undergo asymmetric transfer hydrogenation (ATH) reactions to produce chiral alcohols, which may contribute to anti-depressant drug development .

1,5-Naphthyridine Derivatives

Researchers have explored the reactivity of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in the synthesis of 1,5-naphthyridines. By reacting it with appropriate partners, novel fused ring systems can be formed. These derivatives may find applications in materials science or medicinal chemistry .

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For example, if used as a pharmaceutical, the mechanism would depend on the biological target of the compound .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing to prevent harm .

Future Directions

Future research could aim to synthesize this compound and study its properties and potential applications. Given the functional groups present, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

4-chloro-1-(2-methoxyphenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYDAKGGBPTIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456611
Record name 4-Chloro-1-(2-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

CAS RN

40877-17-6
Record name 4-Chloro-1-(2-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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